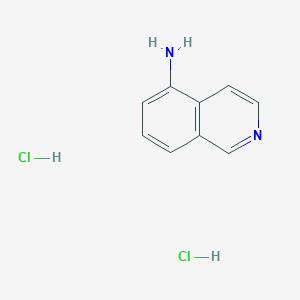

5-Aminoisoquinoline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Aminoisoquinoline is a small molecule that belongs to the class of organic compounds known as aminoquinolines and derivatives . These are organic compounds containing an amino group attached to a quinoline ring system . It is used for the synthesis of Rho kinase inhibitors . It forms a 1:1 host−guest inclusion complex with β-cyclodextrin .

Synthesis Analysis

5-Aminoisoquinoline has been used in the development of a simple, selective, and reliable ultra-performance liquid chromatography-tandem mass spectrometry assay for the quantitative analysis of 5-AIQ in plasma . The composite was allowed to swell in various concentrations of the PARP inhibitor: 5-aminoisoquinoline (5-AIQ) forming drug-loaded magnetic thermoresponsive nanocomposite (MTN-5.AIQ) .

Chemical Reactions Analysis

5-Aminoisoquinoline forms a 1:1 host−guest inclusion complex with β-cyclodextrin . It enhances the chemiluminescence of luminol-H2O2-horseradish peroxidase . It is also moderately metabolized by human liver microsomes with an in vitro half-life of 14.5 min and intrinsic clearance of 47.6 µL/min/mg .

Wissenschaftliche Forschungsanwendungen

PARP Inhibition and Therapeutic Potential 5-Aminoisoquinoline is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), showing significant potential in various therapeutic areas. It has been demonstrated to ameliorate damage in cells and tissues following ischemic conditions, offering protective activity in models of hemorrhagic shock, myocardial infarction, ischemic kidney and liver disorders, stroke, and organ transplantation. Its mechanism involves down-regulation of NF-κB activity, leading to decreased expression of pro-inflammatory cytokines and adhesion molecules, showcasing anti-inflammatory effects in vivo. This indirect inhibition mechanism is relevant in conditions like arthritis, Parkinson's disease, multiple sclerosis, spinal cord injury, periodontitis, and lung inflammation. Moreover, 5-Aminoisoquinoline exhibits anti-angiogenic and anti-metastatic activity in cancer models, making it a valuable tool for studying PARPs' roles in health and disease (Threadgill, 2015).

Radioiodination and Cancer Cell Targeting Research has explored the radioiodination of 5-Aminoisoquinoline to develop specific tracers for targeting PARP-1, an enzyme overexpressed in various carcinoma cells. This approach aims to enhance cancer diagnostic and therapeutic strategies by improving the specificity of radioiodinated PARP-1 binding tracers, demonstrating effectiveness in colorectal carcinoma cell models (El-Hamoly et al., 2020).

Metabolic Stability and Pharmacokinetics A study focused on the development of an ultra-performance liquid chromatography-tandem mass spectrometry assay for 5-Aminoisoquinoline highlights its pharmacokinetic properties. The research offers insights into its metabolic stability and potential for future pharmacokinetic and bio-distribution studies, emphasizing its solubility, gastrointestinal absorption, and blood-brain barrier permeability (Iqbal et al., 2022).

Reduction of Myocardial Infarct Size 5-Aminoisoquinoline has been shown to significantly reduce myocardial infarct size in models of ischemia and reperfusion in rats. It acts as a potent inhibitor of poly(adenosine 5'-diphosphate ribose) polymerase activity in cardiac myoblasts, highlighting its potential in mitigating the effects of heart attacks (Wayman et al., 2001).

Genotoxicity Evaluation An evaluation of 5-Aminoisoquinoline for its genotoxic potential in various in vitro and in vivo systems showed no genotoxic activity. This substantiates its therapeutic value, considering the mutagenic and carcinogenic concerns associated with quinoline derivatives (Vinod et al., 2010).

Liver Ischemia-Reperfusion Injury The compound has been studied for its effects on liver ischemia-reperfusion injury in rats. Pre-treatment with 5-Aminoisoquinoline significantly reduced tissue injury markers and lipid peroxidation levels, suggesting its utility in conditions associated with ischemia-reperfusion of the liver, such as during liver surgery or transplantation (Mota-Filipe et al., 2002).

Wirkmechanismus

Safety and Hazards

5-Aminoisoquinoline is toxic if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

isoquinolin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h1-6H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFMEJRWWQEKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58143-00-3 |

Source

|

| Record name | 5-AMINOISOQUINOLINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2627600.png)

![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)

![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)

![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2627607.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627610.png)

![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)